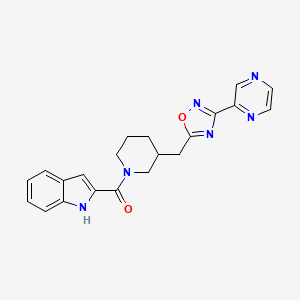

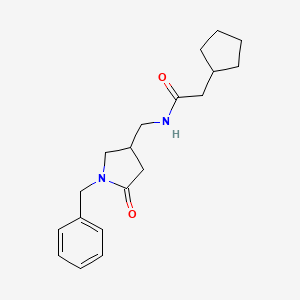

![molecular formula C25H27N3O3S2 B2672104 2-((3-(3-乙氧基丙基)-4-氧代-3,4-二氢苯并[4,5]噻吩[3,2-d]嘧啶-2-基)硫)-N-(4-乙基苯基)乙酰胺 CAS No. 865655-21-6](/img/structure/B2672104.png)

2-((3-(3-乙氧基丙基)-4-氧代-3,4-二氢苯并[4,5]噻吩[3,2-d]嘧啶-2-基)硫)-N-(4-乙基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

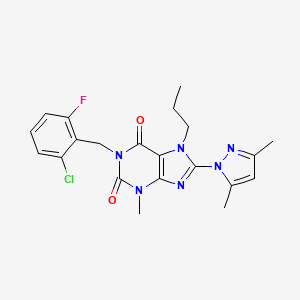

The compound is a derivative of thieno[3,2-d]pyrimidine, which is a bicyclic heterocycle and an important class of chemical compounds with diverse biological activities . The compound also contains an acetamide group and an ethylphenyl group.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can participate in a variety of chemical reactions. For example, they can undergo nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety .科学研究应用

Antitumor Agents

The compound is a derivative of thieno[3,2-d]pyrimidine, which has been synthesized and evaluated as a potent antitumor agent . The compound showed remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells, and low toxicity against HEK-293T cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .

EZH2 Inhibitors

The compound has been synthesized as an EZH2 inhibitor . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene repression. Inhibitors of EZH2 are being investigated for their potential to treat certain types of cancer .

Organic Light-Emitting Diodes (OLEDs)

Benzo[4,5]thieno[2,3-b]pyridine derivatives, which are structurally similar to the compound, have been developed as host materials for high-efficiency green and blue phosphorescent organic light-emitting diodes . These materials have high triplet energy and are effective as host materials for green and blue devices .

Proteolysis Targeting Chimeras (PROTACs)

The design of proteolysis targeting chimeras (PROTACs) has become a promising technology for modifying a protein of interest (POI) through protein degradation . A compound structurally similar to the one was designed to work as a selective degrader of histone deacetylase-3 (HDAC3) .

HDAC Inhibitors

The compound was tested in vitro against human class-I HDACs isoforms and showed IC 50 = 3.4 µM against HDAC3 . However, it did not show degradation for the targeted HDACs .

High Triplet Energy Materials

Benzo[4,5]thieno[2,3-b]pyridine (BTP) was newly developed as an electron-deficient moiety for high triplet energy materials . Two BTP derivatives with the BTP and carbazole groups were synthesized as high triplet energy bipolar host materials .

属性

IUPAC Name |

2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3S2/c1-3-17-10-12-18(13-11-17)26-21(29)16-32-25-27-22-19-8-5-6-9-20(19)33-23(22)24(30)28(25)14-7-15-31-4-2/h5-6,8-13H,3-4,7,14-16H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWQNNDSUZANQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCOCC)SC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

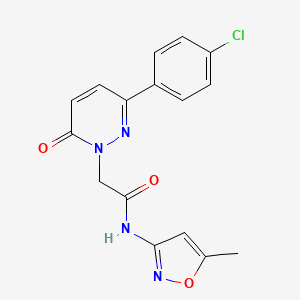

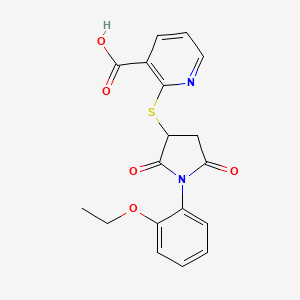

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2672021.png)

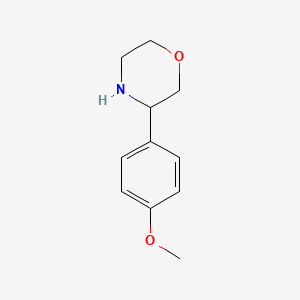

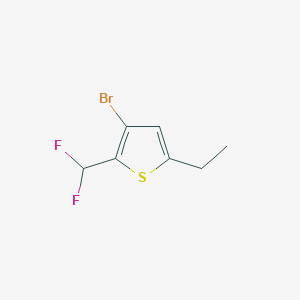

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one](/img/structure/B2672029.png)

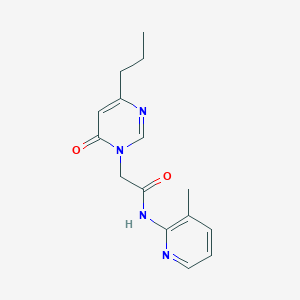

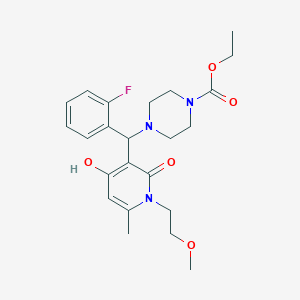

![N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2672039.png)

![Methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate;hydrochloride](/img/structure/B2672043.png)